

A Technical Guide to the Spectroscopic Analysis of 2,2'-Oxydipropanol

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Compound of Interest

Compound Name: 2,2'-Oxydipropanol

Cat. No.: B032387

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Introduction

2,2'-Oxydipropanol, a primary isomer of dipropylene glycol (DPG), is a colorless, viscous liquid with the chemical formula $C_6H_{14}O_3$. It is widely used as a solvent, plasticizer, and chemical intermediate in various industries. The accurate characterization of this compound is crucial for quality control and research applications. This technical guide provides an in-depth overview of the spectroscopic data for **2,2'-Oxydipropanol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information and protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of **2,2'-Oxydipropanol**. Both 1H and ^{13}C NMR provide unique insights into the carbon-hydrogen framework.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides distinct signals for each unique carbon environment within the molecule's isomers. For the symmetric 2,2'-oxybis(1-propanol) isomer, the signals can be clearly assigned.

Carbon Position	Chemical Shift (δ , ppm)
C1, C1'	68.86 / 68.82
C2, C2'	75.80 / 75.76
C3, C3'	18.06 / 18.02
Data presented as pairs for diastereoisomers where applicable. [1]	

^1H NMR Spectroscopic Data

The ^1H NMR spectrum provides information on the proton environments and their connectivity through spin-spin coupling. The following table represents a typical ^1H NMR spectrum for **2,2'-Oxydipropanol**.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH ₃	~1.15	Doublet (d)	~6.3	6H
-CH ₂ -OH	~3.40-3.55	Multiplet (m)	-	4H
-CH-	~3.80-3.95	Multiplet (m)	-	2H
-OH	Variable	Broad Singlet	-	2H

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. The -OH peak is often broad and its position is highly variable.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2,2'-Oxydipropanol** is dominated by absorptions from the hydroxyl and ether groups, as well as the alkyl backbone.

Wavenumber (cm ⁻¹)	Assignment	Intensity
3550 - 3200	O-H Stretch (Alcohol)	Strong, Broad
2970 - 2850	C-H Stretch (Alkyl)	Strong
~1465	C-H Bend (CH ₂)	Medium
~1380	C-H Bend (CH ₃)	Medium
1140 - 1085	C-O Stretch (Ether & Alcohol)	Strong

The broad O-H stretching band is characteristic of hydrogen-bonded hydroxyl groups.^{[2][3][4]}

The strong C-O stretching region confirms the presence of both ether and alcohol functionalities.^[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragmentation of the molecule. Under Electron Ionization (EI), alcohols like **2,2'-Oxydipropanol** often exhibit a weak or absent molecular ion peak (M⁺) but show characteristic fragment ions from alpha-cleavage and dehydration.

m/z (Mass/Charge)	Proposed Fragment Ion / Loss	Notes
135	$[M+H]^+$	Protonated molecule, observed in soft ionization methods. [5]
117	$[M+H - H_2O]^+$	Loss of water from the protonated molecule. [5]
89	$[C_4H_9O_2]^+$	Result of C-C bond cleavage.
59	$[C_3H_7O]^+$	Base peak resulting from alpha-cleavage. [5]
45	$[C_2H_5O]^+$	Common fragment for primary alcohols.
Note: The molecular weight of 2,2'-Oxydipropanol is 134.17 g/mol . [1]		

Experimental Protocols

Detailed and reproducible experimental methods are essential for obtaining high-quality spectroscopic data.

NMR Data Acquisition Protocol

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2,2'-Oxydipropanol** in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$, D_2O , or $DMSO-d_6$) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Place the sample in the NMR spectrometer. Perform standard instrument optimization routines including locking on the deuterium signal of the solvent, tuning and matching the probe, and shimming the magnetic field to achieve homogeneity.[\[6\]](#)
- **1H NMR Acquisition:** Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30').[\[6\]](#) Typical parameters include a 30° pulse angle, a spectral width of ~12 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5][7] Collect 8 to 16 scans for a sufficient signal-to-noise ratio.

- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').[6] A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 256 or more) and a longer relaxation delay may be necessary.[6]
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ^1H spectrum.

ATR-FTIR Spectroscopy Protocol

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean.[8] Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a single drop of liquid **2,2'-Oxydipropanol** directly onto the center of the ATR crystal. The sample must be in good contact with the crystal surface.[8][9]
- **Spectrum Acquisition:** Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The software automatically performs a background correction. If necessary, an ATR correction algorithm can be applied to make the spectrum appear more like a traditional transmission spectrum.[8]

Electron Ionization Mass Spectrometry (EI-MS) Protocol

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and controlled introduction or by direct infusion.
- **Ionization:** In the ion source, vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[10] This causes the molecule to lose an electron, forming a molecular ion ($\text{M}^{+\bullet}$), which is a radical cation.

- Fragmentation: The high internal energy of the molecular ion causes it to undergo characteristic fragmentation, breaking into smaller, more stable charged ions and neutral radicals.[10][11]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflows for acquiring the spectroscopic data described.

Diagram 1: A generalized workflow for acquiring and processing NMR spectra.

Diagram 2: Step-by-step process for analysis using ATR-FTIR spectroscopy.

Diagram 3: Workflow for sample analysis by Electron Ionization Mass Spectrometry.

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